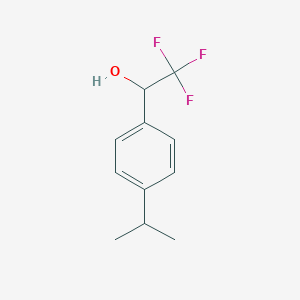alpha-Trifluoromethyl-4-isopropylbenzyl alcohol
CAS No.:
Cat. No.: VC20464206
Molecular Formula: C11H13F3O
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H13F3O |
|---|---|
| Molecular Weight | 218.21 g/mol |
| IUPAC Name | 2,2,2-trifluoro-1-(4-propan-2-ylphenyl)ethanol |
| Standard InChI | InChI=1S/C11H13F3O/c1-7(2)8-3-5-9(6-4-8)10(15)11(12,13)14/h3-7,10,15H,1-2H3 |
| Standard InChI Key | LEFMXTSRODLXJF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C(C(F)(F)F)O |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
Alpha-Trifluoromethyl-4-isopropylbenzyl alcohol (systematic name: 4-isopropyl-α-(trifluoromethyl)benzyl alcohol) has the molecular formula C<sub>11</sub>H<sub>13</sub>F<sub>3</sub>O and a molecular weight of 220.21 g/mol. Its structure consists of a benzene ring with three distinct substituents:
-
A hydroxyl group (-OH) at the benzylic position.
-
A trifluoromethyl group (-CF<sub>3</sub>) at the alpha position relative to the hydroxyl group.
-
An isopropyl group (-CH(CH<sub>3</sub>)<sub>2</sub>) at the para position .
The SMILES notation for this compound is CC(C)c1ccc(C(C)(C)F)cc1, reflecting the spatial arrangement of its functional groups.
Table 1: Comparative Structural Features of Related Benzyl Alcohols
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Alpha-Trifluoromethyl-4-isopropylbenzyl alcohol | C<sub>11</sub>H<sub>13</sub>F<sub>3</sub>O | 220.21 | -CF<sub>3</sub>, -CH(CH<sub>3</sub>)<sub>2</sub> |
| 4-(Trifluoromethyl)benzyl alcohol | C<sub>8</sub>H<sub>7</sub>F<sub>3</sub>O | 176.14 | -CF<sub>3</sub> |
| Isopropylbenzyl alcohol | C<sub>10</sub>H<sub>14</sub>O | 150.22 | -CH(CH<sub>3</sub>)<sub>2</sub> |
The trifluoromethyl group enhances electrophilicity and metabolic stability, while the isopropyl group contributes to steric bulk, influencing solubility and reactivity .
Synthesis and Manufacturing Processes
Table 2: Optimization Parameters for Hydrogenation (Adapted from )
| Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ru/C | 100 | 2.3 | 99.05 | 99 |
| Pd/C | 120 | 1.5 | 98.22 | 99 |
| Raney Ni | 150 | 2.0 | 98.92 | 99 |
Acid-Catalyzed Esterification
The same patent describes esterification of isopropylbenzyl alcohol with acetic acid or acetic anhydride under acidic conditions (HCl or H<sub>2</sub>SO<sub>4</sub>) . For alpha-Trifluoromethyl-4-isopropylbenzyl alcohol, similar esterification or etherification reactions could be employed to modify its functional groups for specific applications.
Physicochemical Properties
Thermal and Solubility Profiles
While direct data for alpha-Trifluoromethyl-4-isopropylbenzyl alcohol is limited, its structural analogs offer predictive insights:
-
Melting Point: ~18–20°C (similar to 4-(trifluoromethyl)benzyl alcohol) .
-
Solubility: Miscible in polar organic solvents (e.g., ethanol, acetone); limited water solubility .
The trifluoromethyl group reduces hydrophilicity, while the hydroxyl group enables hydrogen bonding .
Chemical Reactivity and Functional Applications
Nucleophilic Substitution
The hydroxyl group undergoes typical alcohol reactions:
-
Esterification: With acetic anhydride to form acetate derivatives .
-
Oxidation: To ketones or carboxylic acids using strong oxidizing agents.
The -CF<sub>3</sub> group stabilizes adjacent carbocations, facilitating SN1 mechanisms .
Pharmaceutical Intermediate
Alpha-Trifluoromethyl-4-isopropylbenzyl alcohol serves as a precursor in:
-
Prodrug synthesis: Phosphonoformate prodrugs for antiviral applications .
-
Ligand design: Coordination complexes with transition metals (e.g., chromium) .
Future Research Directions
-
Green Synthesis: Developing solvent-free or catalytic methods to reduce waste.
-
Biological Screening: Evaluating antimicrobial or anticancer activity.
-
Computational Modeling: Predicting reaction pathways using DFT calculations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume